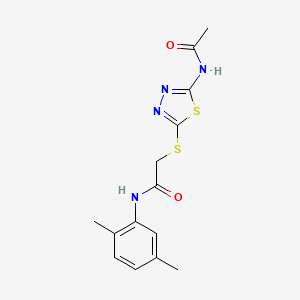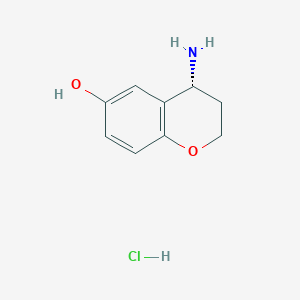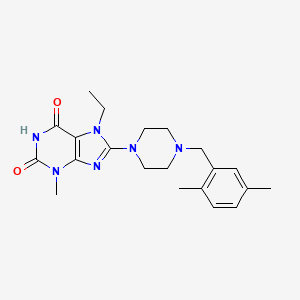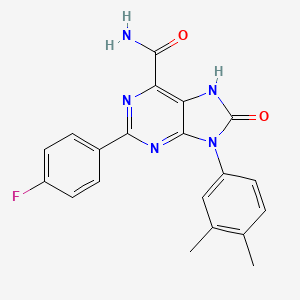![molecular formula C19H17N3O3S B2498974 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-14-1](/img/structure/B2498974.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, commonly known as BDTA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDTA is a small molecule that has been shown to have a wide range of biological effects, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Applications
Compounds bearing the benzimidazole and thiazole moieties have been synthesized and evaluated for their antimicrobial activities. For example, a study synthesized derivatives with significant antibacterial activity, highlighting the potential of these compounds in addressing bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019). Another research focused on benzimidazole derivatives as antioxidants, showing their effectiveness in protecting base oils against oxidation, which underscores their potential in industrial applications (Basta et al., 2017). Furthermore, benzodiazepines bearing benzimidazole and indole moieties have been developed for their antimicrobial and antioxidant capabilities, indicating a broad spectrum of activity against bacteria and fungi, along with potent antioxidant properties (Naraboli & Biradar, 2017).
Antitumor Activity
The structure of benzimidazole-thiazole derivatives has also been explored for antitumor applications. A study synthesizing N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives found that some compounds exhibited considerable anticancer activity against various cancer cell lines, indicating the therapeutic potential of these molecules in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibition for Therapeutic Purposes
Some benzimidazole and thiazole compounds have been investigated for their enzyme inhibitory effects, which can have therapeutic implications. For instance, novel thiazolidinedione acetamides have shown promising anti-inflammatory and antioxidant activities, suggesting their potential in treating inflammatory diseases and mitigating oxidative stress (Koppireddi et al., 2013).
Radioligand Development for Receptor Studies
The development of radioligands for receptor studies is another research application of compounds with similar structures. MRE 2029-F20, a selective antagonist ligand for A2B adenosine receptors, exemplifies the use of these compounds in pharmacological research, aiding in the understanding of receptor functions and signaling pathways (Baraldi et al., 2004).
Mécanisme D'action
Orientations Futures
The future directions in the study of similar compounds involve the design of more potent drugs using Structural Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies . The new motifs were predicted for their drug likeness and ADME studies . These studies can guide the development of new, highly effective drugs.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13-3-2-4-15(9-13)22-8-7-20-19(22)26-11-18(23)21-14-5-6-16-17(10-14)25-12-24-16/h2-10H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLSGXSMYKZRRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2498894.png)
![N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2498895.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498896.png)




![(5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2498910.png)




